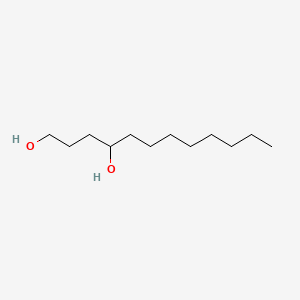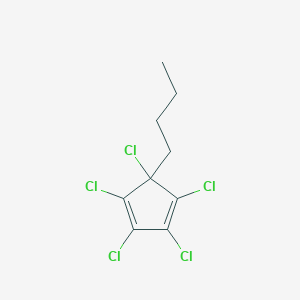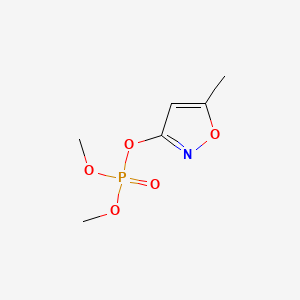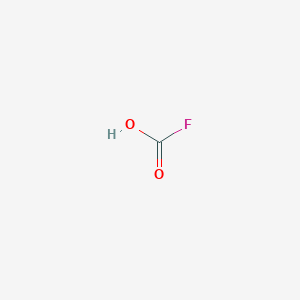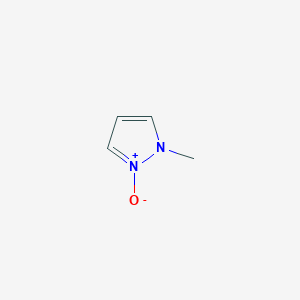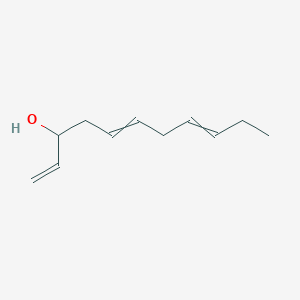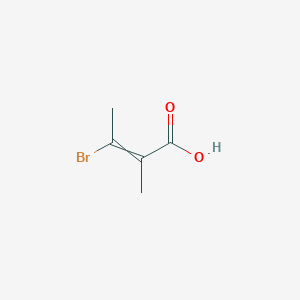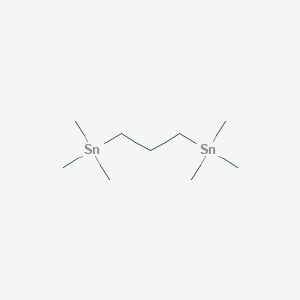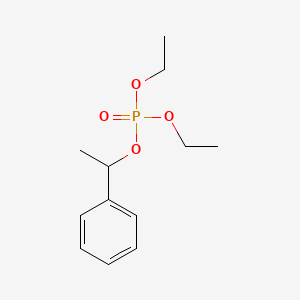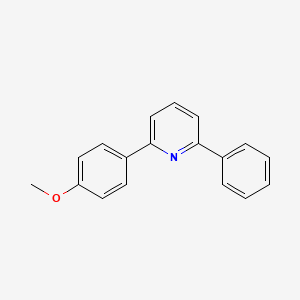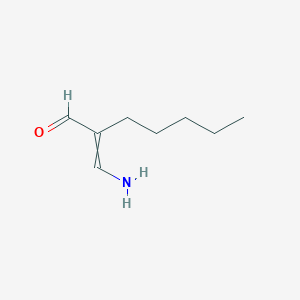
2-(Aminomethylidene)heptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethylidene)heptanal is an organic compound characterized by the presence of an aldehyde group and an aminomethylidene group attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethylidene)heptanal typically involves the reaction of heptanal with an amine under specific conditions. One common method is the reductive amination of heptanal using ammonia or primary amines, followed by reduction with a suitable reducing agent . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency . The use of advanced catalysts and automated systems can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethylidene)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: The aminomethylidene group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and controlled temperatures.
Major Products Formed:
Oxidation: 2-(Aminomethylidene)heptanoic acid.
Reduction: 2-(Aminomethylidene)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethylidene)heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes
Wirkmechanismus
The mechanism of action of 2-(Aminomethylidene)heptanal involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 2-(Aminomethylidene)hexanal
- 2-(Aminomethylidene)octanal
- 2-(Aminomethylidene)nonanal
Comparison: 2-(Aminomethylidene)heptanal is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
30989-86-7 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2-(aminomethylidene)heptanal |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-8(6-9)7-10/h6-7H,2-5,9H2,1H3 |
InChI-Schlüssel |
PVHDIHMVDVBZQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CN)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


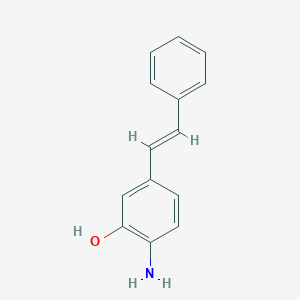
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
